REACTION_CXSMILES
|
[P:1]([O:13]C[C@H]1O[C@@H](N2C3N=C(N)NC(=O)C=3N=C2)C[C@@H]1O)([O:4][P:5]([O:8][P:9]([OH:12])([OH:11])=[O:10])([OH:7])=[O:6])(=[O:3])[OH:2].C.NCC(O)=O.[Mg+2].[Cl-].[Cl-]>>[O-:12][P:9]([O:8][P:5]([O:4][P:1]([O-:13])([O-:3])=[O:2])([O-:7])=[O:6])([O-:11])=[O:10].[P:1]([O-:13])([O-:4])([O-:3])=[O:2] |f:3.4.5|
|
Name
|
( 13 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(=O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC=2C(=O)NC(N)=NC12)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg+2].[Cl-].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was terminated by addition of an acidic suspension of Norit A
|
Type
|
WAIT
|
Details
|
was boiled for 15 minutes
|
Duration
|
15 min
|
Reaction Time |
20 min |
Name
|
tripolyphosphate
|
Type
|
product
|
Smiles
|
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-]
|
Name
|
orthophosphate
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |